

Technical Guide: Solubility Profile and Characterization of 6-Hydroxyindolin-2-one[1]

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Compound of Interest

Compound Name: 6-Hydroxyindolin-2-one

CAS No.: 6855-48-7

Cat. No.: B1304144

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Executive Summary

6-Hydroxyindolin-2-one (CAS: 2400-02-4) is a critical pharmacophore in medicinal chemistry, serving as a core scaffold for tyrosine kinase inhibitors and a primary metabolite of antipsychotic agents such as ziprasidone.[1] Its solubility profile is governed by a competitive interplay between its rigid, hydrophobic aromatic core and two hydrogen-bonding sites: the lactam moiety and the C6-hydroxyl group.[1]

Understanding its solubility is not merely a matter of data collection but a prerequisite for successful recrystallization (purification), biological assay formulation, and pre-clinical drug delivery.[2] This guide provides a definitive analysis of its solvent interactions, backed by experimental protocols for validation.[2]

Physicochemical Profile & Mechanism[1][2]

To predict and manipulate solubility, one must first understand the molecular forces at play.[2]

6-Hydroxyindolin-2-one exhibits "Brick Dust" behavior—high melting point and poor water solubility due to strong intermolecular crystal lattice energy.[1]

Molecular Properties

Property	Value	Implication for Solubility
Molecular Formula	C ₈ H ₇ NO ₂	Low molecular weight (149.15 g/mol) favors dissolution, but crystal packing opposes it.[1]
Melting Point	>200°C (Decomposes)	High lattice energy requires high-boiling or highly polar solvents to disrupt crystal packing.[1]
pKa (Phenol)	-9.8 - 10.2	Solubility increases significantly at pH > 10 due to phenolate formation.[1]
LogP (Predicted)	-0.8 - 1.2	Moderately lipophilic; prefers organic solvents over pure water.[1]

Solvation Mechanism

- Protic Solvents (MeOH, EtOH): The C6-hydroxyl group acts as a hydrogen bond donor/acceptor.[2] Ethanol is the preferred solvent for recrystallization because it solubilizes the compound at high temperatures (breaking the lattice) but precipitates it upon cooling.
- Dipolar Aprotic Solvents (DMSO, DMF): These are "universal" solvents for this scaffold.[2] The sulfoxide/amide oxygens in the solvent accept hydrogen bonds from both the lactam NH and the phenol OH, effectively "wrapping" the molecule and preventing aggregation.[2]
- Aqueous Media: At neutral pH, the hydrophobic effect of the indole ring dominates, leading to poor solubility.[2] At basic pH, deprotonation of the phenol creates a charge, drastically increasing hydration energy and solubility.[2]

Solubility Data & Solvent Compatibility

The following data categorizes solvents based on their operational utility in synthesis and formulation.

Qualitative Solubility Profile

Data synthesized from isolation protocols and structural analogs.

Solvent Class	Specific Solvent	Solubility Rating	Operational Use Case
Dipolar Aprotic	DMSO	High (>50 mg/mL)	Primary vehicle for biological assays (NMR, HTS screening).[1]
DMF	High	Reaction solvent for nucleophilic substitutions.[2]	
Polar Protic	Methanol	Moderate	Chromatography eluent (often mixed with DCM).[2]
Ethanol	Temperature-Dependent	Recrystallization standard. Soluble hot, insoluble cold.[1][2]	
Water (pH 7)	Low (<1 mg/mL)	Anti-solvent for precipitation; poor vehicle for IV delivery.[2]	
Water (pH >10)	High	Soluble as sodium/potassium salt.[2]	
Chlorinated	Dichloromethane	Low-Moderate	Extraction solvent; often requires small % MeOH to solubilize.[1][2]
Non-Polar	Hexane/Heptane	Insoluble	Washing solvent to remove non-polar impurities.[2]

Thermodynamic Considerations

The dissolution of **6-Hydroxyindolin-2-one** is endothermic (

).[1]

- Temperature Effect: Solubility increases exponentially with temperature, following the van 't Hoff equation.[2]
- Implication: For purification, heat the ethanol slurry to reflux until clear, then slowly cool to 4°C to maximize crystal recovery and purity.

Experimental Protocols

As a scientist, you should not rely solely on literature values, which can vary by polymorph.[2]

Use these self-validating protocols to generate precise data for your specific batch.[1]

Protocol A: Saturation Shake-Flask Method (Solubility Determination)

Objective: Determine thermodynamic solubility in a specific solvent.[1]

- Preparation: Add excess **6-Hydroxyindolin-2-one** solid to 2 mL of the target solvent in a glass vial.
- Equilibration: Agitate at constant temperature (e.g., 25°C) for 24–48 hours.
 - Check: Ensure solid is still present.[2][3] If fully dissolved, add more solid.[2]
- Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter (pre-saturated).
- Quantification: Dilute the supernatant (if necessary) and analyze via HPLC-UV (254 nm).
 - Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.[2]

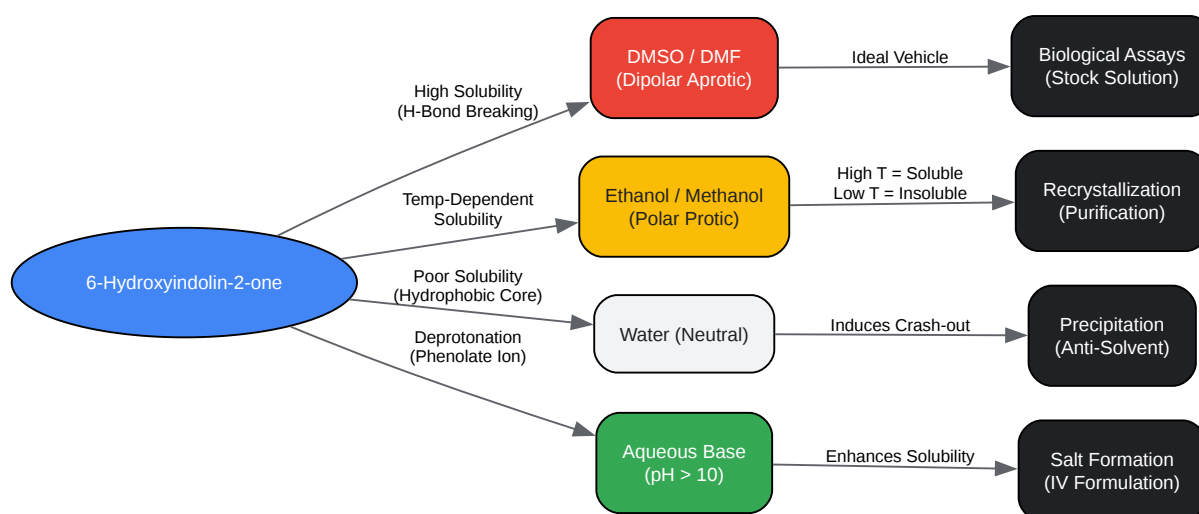
Protocol B: Recrystallization (Purification)

Objective: Purify crude material using the temperature-dependent solubility in ethanol.

- Slurry: Suspend crude solid in Ethanol (10 mL/g).
- Reflux: Heat to boiling (approx. 78°C).
 - Observation: If solid remains, add EtOH in 1 mL increments until dissolved.[2]
- Filtration (Hot): If black specks (insoluble impurities) remain, filter quickly while hot.[2]
- Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.
- Collection: Filter the white/off-white crystals and wash with cold Hexane.

Visualization of Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the intended application (Purification vs. Formulation).



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Figure 1: Solvent selection strategy based on physicochemical interactions.[1] Blue node represents the target molecule; colored nodes represent solvent classes; black nodes

represent the downstream application.

Implications for Drug Development[2] Formulation Strategy

For in vivo studies or drug delivery, the poor aqueous solubility at neutral pH is a hurdle.[2]

- Co-solvent Approach: Use 5-10% DMSO or DMA (Dimethylacetamide) combined with PEG400 (polyethylene glycol) and saline.
- pH Adjustment: Formulate as a sodium salt using dilute NaOH, then buffer to pH ~8-9 (caution: check stability, as indolinones can oxidize).
- Cyclodextrins: Use Hydroxypropyl- β -cyclodextrin (HP- β -CD) to encapsulate the hydrophobic core, improving aqueous solubility without extreme pH.[1]

Analytical Chromatography

When developing HPLC methods:

- Do not dissolve the sample in pure acetonitrile if the mobile phase is highly aqueous; precipitation may occur in the injector.
- Recommended Diluent: 50:50 Water:Methanol or pure DMSO.[2]

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